

# Application Notes & Protocols: Isoamyl Acetoacetate in Food Science

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## Compound of Interest

Compound Name: *Isoamyl acetoacetate*

CAS No.: 2308-18-1

Cat. No.: B147136

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Document ID: AN-IAA-20260127

Version: 1.0

## Abstract

This document provides a comprehensive technical guide for researchers, food scientists, and product development professionals on the application of **isoamyl acetoacetate** as a flavoring agent. It details the compound's physicochemical properties, sensory profile, and regulatory status. Furthermore, it provides detailed, field-proven protocols for the incorporation, sensory evaluation, and analytical quantification of **isoamyl acetoacetate** in a food matrix. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

## Introduction: Understanding Isoamyl Acetoacetate

**Isoamyl acetoacetate** (Isopentyl acetoacetate), FEMA number 3551, is a key flavoring substance valued for its complex and pleasant sensory profile.[1] Chemically, it is an ester that contributes sweet, fruity, and green notes to a wide array of food and beverage products. Its aroma is often described as having characteristics of banana, pear, and mango, making it a versatile ingredient for building fruit flavor profiles.[1] Unlike simpler esters such as isoamyl acetate (known for its strong banana note), **isoamyl acetoacetate** offers a more nuanced and

rounded flavor, which can enhance the perception of sweetness and fruitiness in a finished product.

Its application is particularly prevalent in beverages, frozen dairy products, and confectionery items where a robust and authentic fruit flavor is desired.[1] Understanding its behavior in different food matrices is critical for successful product formulation.

## Physicochemical & Regulatory Profile

A thorough understanding of the compound's properties is the foundation of effective application. **Isoamyl acetoacetate** is a colorless liquid with limited solubility in water but is soluble in alcohol and oils.[1]

## Data Summary

All quantitative data has been consolidated into the table below for ease of reference. This data is critical for determining appropriate solvent systems, processing temperatures, and storage conditions.

Property	Value	Source
Synonyms	Isopentyl acetoacetate	[1]
FEMA Number	3551	[1][2]
JECFA Number	598	[1]
CAS Number	2308-18-1	[1]
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>3</sub>	[1]
Molecular Weight	172.22 g/mol	-
Appearance	Colorless clear liquid	[1]
Odor Profile	Fruity, sweet, green, banana, pear, mango	[1]
Boiling Point	222-224 °C @ 760 mmHg	[1]
Flash Point	101.67 °C (215 °F)	[1]
Specific Gravity	0.956 - 0.964 @ 25°C	[1]
Refractive Index	1.426 - 1.430 @ 20°C	[1]
Solubility	Soluble in alcohol and oils; Water solubility approx. 5708 mg/L @ 25°C.	[1]
Regulatory Status	Generally Recognized as Safe (GRAS) by FEMA.	[1][2]

## Causality in Application

- **High Flash Point:** The relatively high flash point (>100°C) indicates that **isoamyl acetoacetate** can be safely incorporated into products that undergo moderate heating during processing, such as pasteurization, without significant risk of volatility or flammability.[1]
- **Solubility:** Its lipophilic nature (soluble in oils) makes it an excellent choice for flavoring fatty foods like ice cream and dairy products. For aqueous systems like beverages, it must be

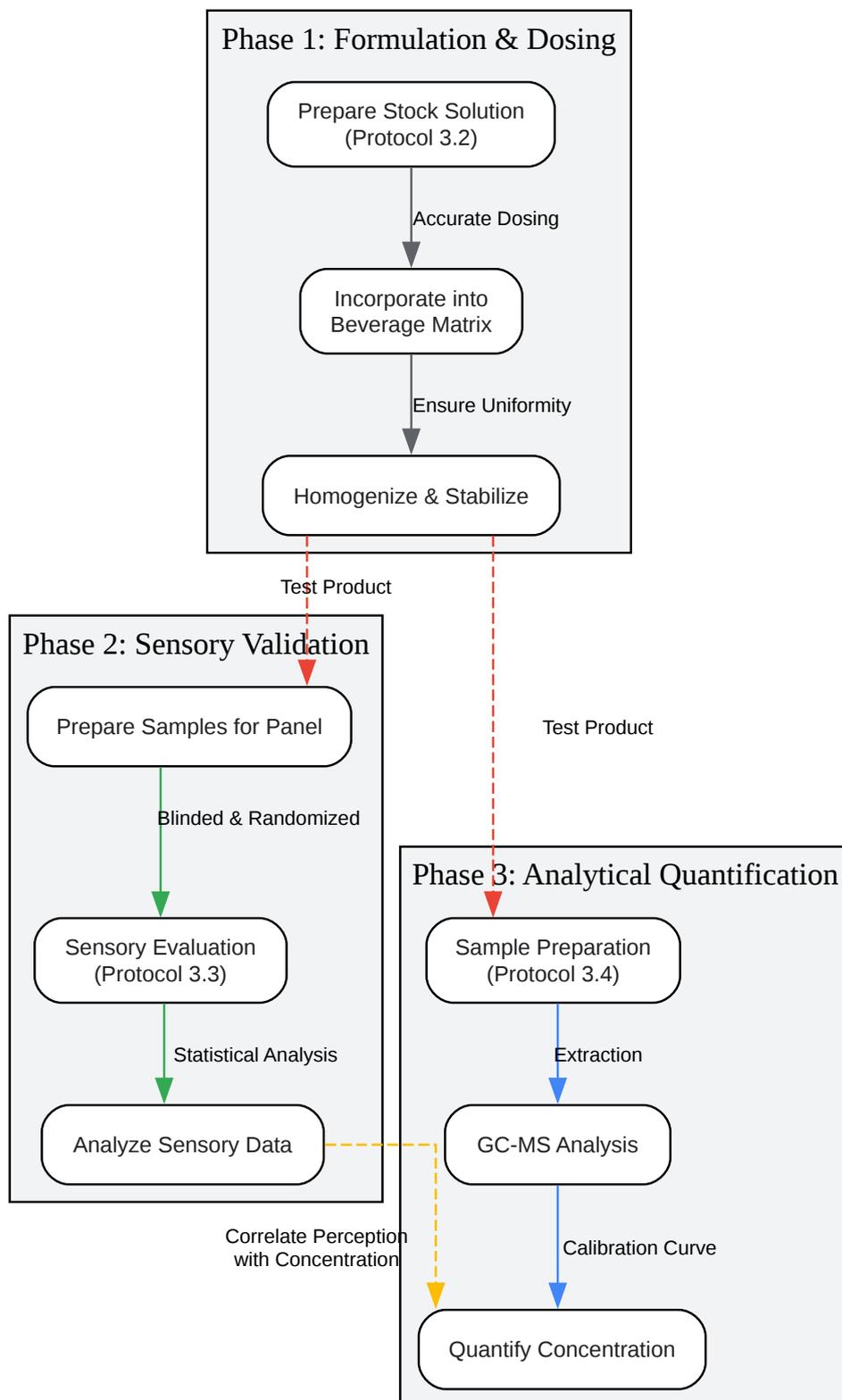
properly dispersed, typically using a solvent like ethanol or propylene glycol, to prevent phase separation and ensure flavor uniformity.

## Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, incorporating controls and clear, sequential steps to ensure trustworthy and reproducible results.

## Logical Workflow for Flavor Application and Analysis

The diagram below illustrates the comprehensive workflow from the initial incorporation of the flavoring agent into a food product through to its final sensory and analytical validation. This systematic approach ensures that each stage informs the next, leading to a well-characterized and optimized final product.



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## Sources

- [1. isoamyl acetoacetate, 2308-18-1 \[thegoodscentcompany.com\]](#)
- [2. femaflavor.org \[femaflavor.org\]](#)
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